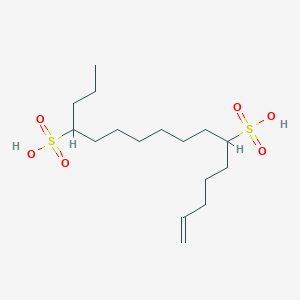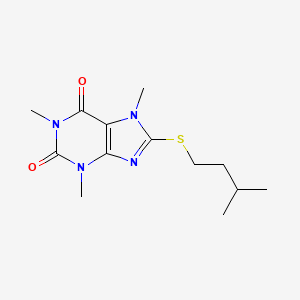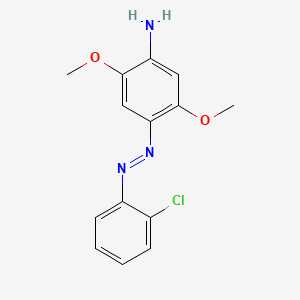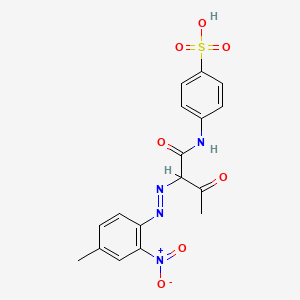
4-((2-((4-Methyl-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-((4-Methyl-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid is a complex organic compound that features both azo and nitro functional groups. This compound is notable for its vibrant color properties, making it a valuable component in dye and pigment industries. The presence of the azo group (-N=N-) and the nitro group (-NO2) contributes to its unique chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-((4-Methyl-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid typically involves a multi-step process:
Nitration: The initial step involves the nitration of 4-methylphenyl to introduce the nitro group.
Azo Coupling: The nitro compound is then subjected to azo coupling with a suitable diazonium salt to form the azo linkage.
Sulphonation: The final step involves sulphonation to introduce the sulphonic acid group, enhancing the compound’s solubility and reactivity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the formation of the desired product.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The azo group can be reduced to form hydrazo compounds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amines and hydrazo compounds.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
4-((2-((4-Methyl-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the production of dyes, pigments, and colorants for textiles and plastics.
作用機序
The compound exerts its effects primarily through its functional groups:
Azo Group: The azo linkage can undergo cleavage under certain conditions, releasing nitrogen gas and forming amines.
Nitro Group: The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability.
Sulphonic Acid Group: Enhances solubility and reactivity, allowing the compound to interact with various substrates and catalysts.
類似化合物との比較
Similar Compounds
4-Methyl-2-nitrophenyl isothiocyanate: Shares the nitro and methyl groups but differs in its isothiocyanate functionality.
4-((2-((4-Methoxyphenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
4-((2-((4-Methyl-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid is unique due to its combination of azo, nitro, and sulphonic acid groups, which confer distinct chemical properties and applications. Its vibrant color and reactivity make it particularly valuable in dye and pigment industries.
特性
CAS番号 |
57207-07-5 |
|---|---|
分子式 |
C17H16N4O7S |
分子量 |
420.4 g/mol |
IUPAC名 |
4-[[2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxobutanoyl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C17H16N4O7S/c1-10-3-8-14(15(9-10)21(24)25)19-20-16(11(2)22)17(23)18-12-4-6-13(7-5-12)29(26,27)28/h3-9,16H,1-2H3,(H,18,23)(H,26,27,28) |
InChIキー |
GXGINBOQJUFKAI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


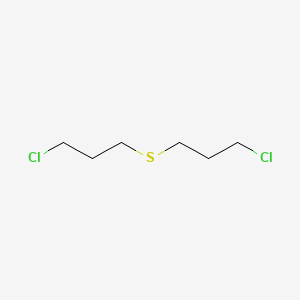
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13762121.png)
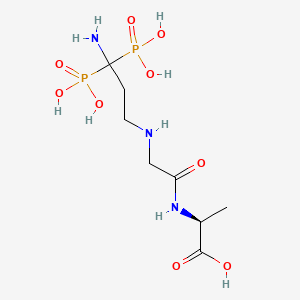
![1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B13762132.png)
![L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)

![Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]-](/img/structure/B13762151.png)

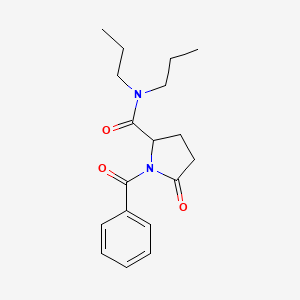
![N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide](/img/structure/B13762158.png)
